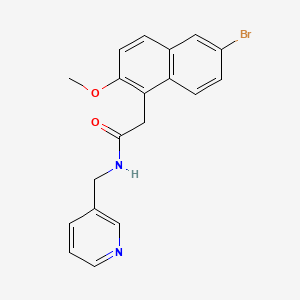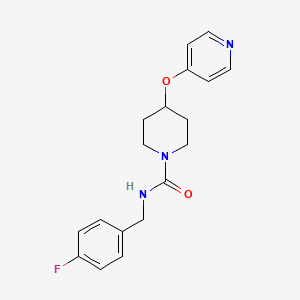
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
GyrB Inhibitors in Tuberculosis Treatment
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide derivatives have been explored for their potential as GyrB inhibitors, which are essential in the treatment of tuberculosis. A study by (Jeankumar et al., 2013) found that such compounds showed promising activity against Mycobacterium tuberculosis with significant inhibition of the DNA gyrase enzyme, a critical target for antituberculosis drugs.
Dopamine Receptor Ligands
Compounds similar to this compound have been synthesized and evaluated for their potential as dopamine receptor ligands. A study by (Yang Fang-wei, 2013) demonstrated the affinity of such compounds for D2, D3, and D4 dopamine receptors, indicating their potential in neurological and psychiatric disorders.
Inotropic Evaluation for Heart Function
Derivatives of this compound have been synthesized and evaluated for their inotropic (heart muscle contraction) effects. (Liu et al., 2009) found that some of these derivatives showed significant positive inotropic activity, suggesting potential use in treating heart-related conditions.
Kinase Inhibitors for Cancer Therapy
This compound derivatives have been identified as potent inhibitors of the Met kinase family, relevant in cancer therapy. A study by (Schroeder et al., 2009) highlighted the efficacy of these compounds in inhibiting tumor growth, making them promising candidates for cancer treatment.
HIV Integrase Inhibitors
Research has explored the use of this compound derivatives as HIV integrase inhibitors. (Monteagudo et al., 2007) found that these compounds effectively inhibited HIV-integrase-catalyzed strand transfer, essential in the replication of HIV-1, indicating their potential in AIDS treatment.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-3-1-14(2-4-15)13-21-18(23)22-11-7-17(8-12-22)24-16-5-9-20-10-6-16/h1-6,9-10,17H,7-8,11-13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKSUVUTCOABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

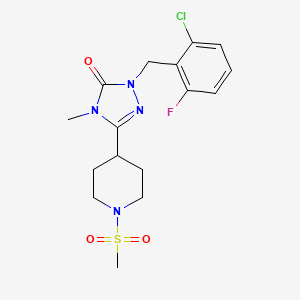
![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)
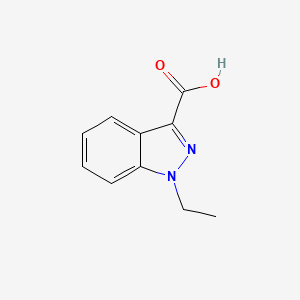
![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
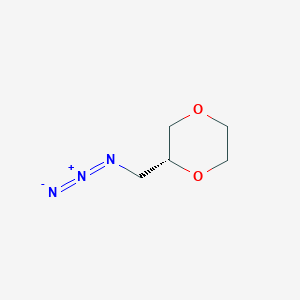
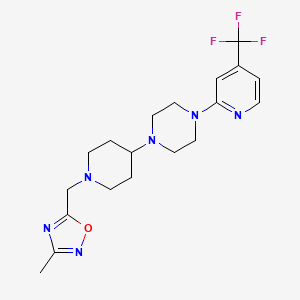
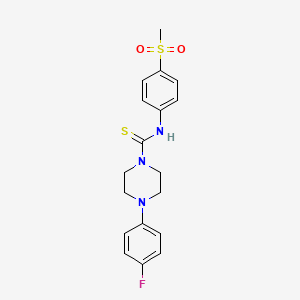
![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
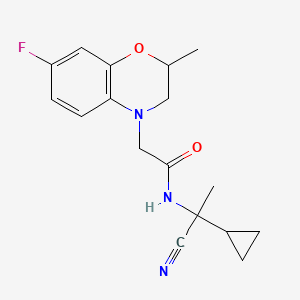
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
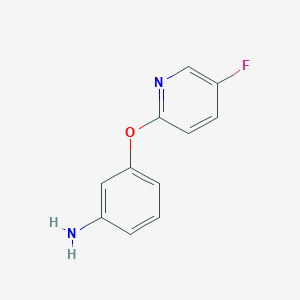
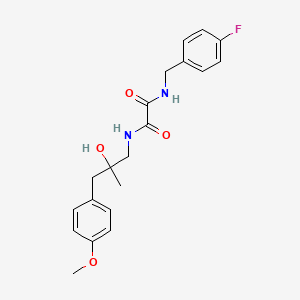
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)
